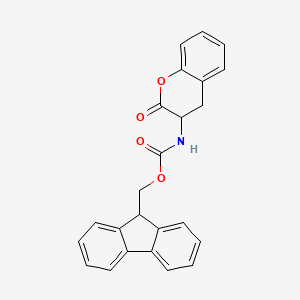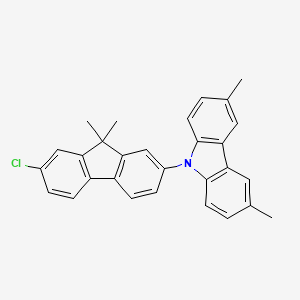
9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole is a complex organic molecule that combines structural elements from both fluorene and carbazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole typically involves multi-step organic reactions
-
Synthesis of 7-Chloro-9,9-dimethyl-9H-fluorene
Starting Material: 7-Chloro-9H-fluorene
Reagents: Methyl iodide, potassium carbonate
Conditions: Reflux in acetone
Product: 7-Chloro-9,9-dimethyl-9H-fluorene
-
Coupling with 3,6-Dimethylcarbazole
Starting Material: 7-Chloro-9,9-dimethyl-9H-fluorene
Reagents: 3,6-Dimethylcarbazole, palladium catalyst, base
Conditions: Suzuki coupling reaction
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives of the fluorene and carbazole moieties
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced derivatives, such as alcohols or amines
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Various solvents and temperatures
Products: Substituted derivatives at the chloro or methyl positions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Acetone, toluene, dichloromethane
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Photonic Devices: Employed in the fabrication of photonic devices, including lasers and optical sensors.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in oncology and neurology.
Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostic applications.
Industry
Materials Science: Incorporated into advanced materials for coatings, adhesives, and composites due to its stability and electronic properties.
Wirkmechanismus
The mechanism of action of 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole is largely dependent on its application. In organic electronics, its mechanism involves the efficient transport of electrons and holes, contributing to the overall performance of devices like OLEDs. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(9,9-Dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
- 9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
- 9-(7-Methoxy-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
Uniqueness
The presence of the chloro substituent in 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, stability, and overall performance in various applications.
Eigenschaften
Molekularformel |
C29H24ClN |
|---|---|
Molekulargewicht |
422.0 g/mol |
IUPAC-Name |
9-(7-chloro-9,9-dimethylfluoren-2-yl)-3,6-dimethylcarbazole |
InChI |
InChI=1S/C29H24ClN/c1-17-5-11-27-23(13-17)24-14-18(2)6-12-28(24)31(27)20-8-10-22-21-9-7-19(30)15-25(21)29(3,4)26(22)16-20/h5-16H,1-4H3 |
InChI-Schlüssel |
PLRWWTIRDQXAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC5=C(C=C4)C6=C(C5(C)C)C=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


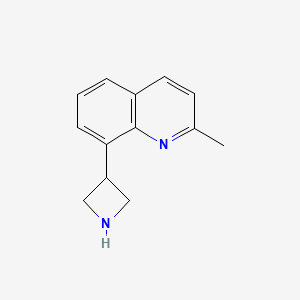
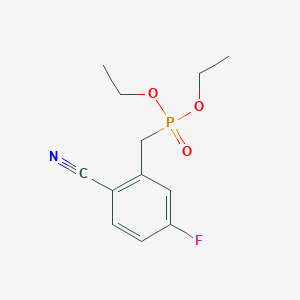



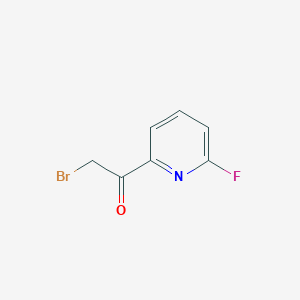
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
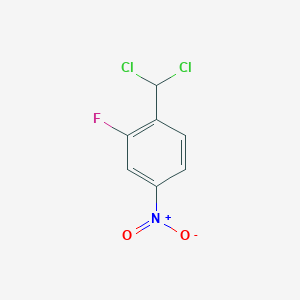
![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)


![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)
